3-Methoxy-5-(2-methoxy-4-(trifluoromethoxy)phenyl)-6-methyl-N-(pentan-3-yl)pyrazin-2-amine
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Overview
Description
NGD 98-2 is a new generation, topology 2 selective orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist.
Preparation Methods
As of now, synthetic routes and industrial production methods for CHEMBL1807053 remain undisclosed. Researchers likely employ specialized chemical reactions to synthesize this compound, but without detailed data, we cannot provide specific conditions.
Chemical Reactions Analysis
The types of reactions CHEMBL1807053 undergoes are not explicitly documented. considering its potential as a CRF-1 receptor inhibitor, it likely interacts with other molecules through processes like oxidation, reduction, or substitution. Common reagents and conditions would depend on the specific synthetic pathway.
Scientific Research Applications
Medicine: Researchers might investigate CHEMBL1807053 as a therapeutic agent, especially if it shows promise in modulating the CRF-1 receptor. Its effects on cAMP production could have implications for stress-related disorders.
Biology: Understanding its molecular interactions could shed light on cellular signaling pathways.
Chemistry: Analyzing its structure and reactivity could contribute to drug design and optimization.
Industry: If CHEMBL1807053 proves valuable, pharmaceutical companies may explore its commercial potential.
Mechanism of Action
Again, specifics are lacking, but we can speculate. The compound likely binds to the CRF-1 receptor, altering downstream signaling pathways. Further studies would reveal the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Without direct comparisons, we cannot highlight CHEMBL1807053’s uniqueness. exploring related compounds (once identified) would provide context.
Properties
Molecular Formula |
C19H24F3N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C19H24F3N3O3/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22/h8-10,12H,6-7H2,1-5H3,(H,23,24) |
InChI Key |
PSUFQBRCUSJTDO-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C |
Canonical SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NGD 98-2; NGD-98-2; NGD 98 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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